molecular formula C15H25N3O3S2 B7041443 N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide

Cat. No.: B7041443
M. Wt: 359.5 g/mol
InChI Key: NPOXDZYFFYZPKR-UHFFFAOYSA-N
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Description

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfamoyl group, an ethyl group, and a thiophene ring

Properties

IUPAC Name

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S2/c1-3-18(12(2)10-13-6-9-22-11-13)15(19)14-4-7-17(8-5-14)23(16,20)21/h6,9,11-12,14H,3-5,7-8,10H2,1-2H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOXDZYFFYZPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC1=CSC=C1)C(=O)C2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the sulfamoyl group and the thiophene ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.

Scientific Research Applications

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-sulfamoyl-N-(1-thiophen-2-ylpropan-2-yl)piperidine-4-carboxamide
  • N-ethyl-1-sulfamoyl-N-(1-furan-3-ylpropan-2-yl)piperidine-4-carboxamide
  • N-ethyl-1-sulfamoyl-N-(1-pyridin-3-ylpropan-2-yl)piperidine-4-carboxamide

Uniqueness

N-ethyl-1-sulfamoyl-N-(1-thiophen-3-ylpropan-2-yl)piperidine-4-carboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

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